(1,2-oxazol-4-yl)methanethiol
Description
The Oxazole (B20620) Moiety: Foundational Aspects and Research Trajectories
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a prominent structural motif in both natural products and synthetic molecules. nih.gov Specifically, the 1,2-oxazole isomer is known as isoxazole (B147169). The isoxazole ring is considered a prime skeleton for drug discovery because its structural and chemical diversity allows for various non-covalent interactions with biological systems. sigmaaldrich.com The presence of nitrogen and oxygen atoms in the aromatic ring allows isoxazole derivatives to bind to enzymes and receptors, leading to a wide spectrum of biological activities. sigmaaldrich.com The synthesis of isoxazole derivatives is an active area of research, with methods such as cycloaddition reactions of nitrile oxides being employed to construct the heterocyclic core. ijbpas.comresearchgate.net The isoxazole moiety is found in numerous pharmaceuticals and serves as a critical component in designing molecules with potential anticancer, anti-inflammatory, and antimicrobial properties. ijbpas.comsmolecule.com
Role of Thiol Functionality in Organic Reactivity and Molecular Design
The thiol group, or sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group (-OH). sigmaaldrich.commdpi.com This functional group is characterized by its high nucleophilicity, making it highly reactive toward a variety of electrophiles. sigmaaldrich.comgoogle.com Thiols are more acidic than their alcohol counterparts and can be readily deprotonated to form highly reactive thiolate anions. mdpi.com This reactivity is harnessed in numerous organic reactions, including nucleophilic substitutions and additions. Thiols can also be oxidized to form disulfide bonds, a linkage crucial to the structure and function of proteins. mdpi.com In synthetic chemistry, the thiol group's ability to participate in so-called "click reactions" makes it a valuable tool for covalently linking molecules under mild conditions.
Research Context of (1,2-Oxazol-4-yl)methanethiol: An Overview
This compound exists primarily as a research chemical or a building block for more complex molecular architectures. While it is not extensively documented as a standalone subject in scientific literature, its value is inferred from its potential application in synthetic and medicinal chemistry. The combination of the isoxazole ring and the methanethiol (B179389) group creates a bifunctional molecule with distinct reactive sites.
A key area of application for related compounds is in the synthesis of potential therapeutic agents. For instance, the thiol group of (3,5-dimethylisoxazol-4-yl)methanethiol, a structurally similar compound, has been used in nucleophilic substitution reactions to synthesize inhibitors of the nuclear translocation of the androgen receptor, which is relevant for the treatment of castration-resistant prostate cancer. This demonstrates the utility of the isoxazol-4-ylmethanethiol scaffold as an intermediate where the thiol group serves as a handle for attaching the molecule to other complex fragments. The synthesis of such derivatives often involves the reaction of the thiol with a suitable electrophile, such as a sulfonyl chloride or an alkyl halide, under basic conditions to facilitate the formation of a new carbon-sulfur bond. sigmaaldrich.com
Properties
CAS No. |
2299851-32-2 |
|---|---|
Molecular Formula |
C4H5NOS |
Molecular Weight |
115.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Oxazol 4 Yl Methanethiol and Analogues
Strategies for the Construction of the 1,2-Oxazole Core in Thiol Derivatives
The formation of the 1,2-oxazole ring is a cornerstone of the synthesis. Two principal pathways are widely employed: the cyclization of a three-carbon component with hydroxylamine (B1172632) and the 1,3-dipolar cycloaddition of a nitrile oxide.
Cyclization Reactions in 1,2-Oxazole Synthesis
The reaction between a three-carbon atom component and hydroxylamine hydrochloride is a fundamental method for constructing the 1,2-oxazole ring. nrochemistry.com This approach typically utilizes 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or their synthetic equivalents. nrochemistry.comthieme-connect.com The reaction proceeds via condensation and subsequent intramolecular cyclization to form the heterocyclic core. The specific substitution pattern of the resulting isoxazole (B147169) is dependent on the structure of the three-carbon precursor.
Another powerful and widely used method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of nitrile oxides with alkenes or alkynes. missouri.edunih.govorganic-chemistry.org Nitrile oxides, which are unstable and typically generated in situ from precursors like aldoximes or hydroximoyl chlorides, react with a dipolarophile (the alkyne or alkene) to form the isoxazole or isoxazoline (B3343090) ring, respectively. nih.govchemicalbook.com This method is highly effective for creating a wide range of substituted isoxazoles. organic-chemistry.orgresearchgate.net For the synthesis of a 4-substituted isoxazole, an appropriately substituted alkyne would be required as the starting dipolarophile.
Functionalization Approaches for Thiol Group Introduction at Position 4
Direct synthesis of (1,2-oxazol-4-yl)methanethiol is not prominently documented; therefore, its synthesis relies on the functionalization of a suitable precursor, namely (1,2-oxazol-4-yl)methanol. This precursor can be converted to the target thiol via a two-step sequence involving activation of the hydroxyl group followed by nucleophilic substitution with a sulfur-containing reagent.
A standard method involves converting the alcohol to a more reactive halide, such as (1,2-oxazol-4-yl)methyl chloride. Reagents like phosphorus oxychloride (POCl₃) can be employed for this deoxygenation-chlorination transformation on heterocyclic systems. researchgate.net The resulting chloromethyl derivative can then be treated with thiourea (B124793) to form a stable isothiouronium salt. Subsequent alkaline hydrolysis of this salt cleaves the C-S bond and releases the desired this compound. thieme-connect.comprepchem.com This thiourea-based method is a classic and reliable route for converting alkyl halides to thiols. prepchem.comechemcom.com
An alternative approach is the Mitsunobu reaction, which allows for the direct conversion of primary and secondary alcohols into various functional groups, including thioethers and thioesters, with a clean inversion of stereochemistry. missouri.eduorganic-chemistry.orgnih.gov In this context, (1,2-oxazol-4-yl)methanol could be reacted with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). nih.gov This would form (1,2-oxazol-4-yl)methyl thioacetate, which can be readily hydrolyzed under basic conditions to yield the final methanethiol (B179389) product.
Another method for the direct conversion of alcohols to thiols involves the use of Lawesson's reagent. chemicalbook.comuzh.ch While effective for many primary and secondary alcohols, its application to hetaryl-substituted methanols can sometimes lead to the formation of sulfides as the exclusive product, which may limit its utility for this specific transformation. uzh.chnih.gov
Precursor Chemistry in the Synthesis of 4-Substituted Oxazoles
The synthesis of the key precursor, (1,2-oxazol-4-yl)methanol, begins with the construction of a 1,2-oxazole ring bearing a functional group at the C4 position that can be readily converted to a hydroxymethyl group. A highly effective strategy is the synthesis of methyl or ethyl 1,2-oxazole-4-carboxylates.
One robust method involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nrochemistry.com For instance, reacting a suitable β-enamino ketoester precursor with hydroxylamine can yield the corresponding methyl 1,2-oxazole-4-carboxylate in moderate yields. nrochemistry.com These carboxylate esters can then be reduced to the primary alcohol, (1,2-oxazol-4-yl)methanol, using standard reducing agents such as lithium aluminum hydride (LiAlH₄). This two-step sequence provides a reliable pathway to the necessary precursor for thiol introduction.
Advanced Synthetic Approaches and Chemo-selectivity
Modern synthetic methodologies focus on achieving high levels of control over the reaction outcome, particularly regarding the specific arrangement of atoms (regioselectivity) and the three-dimensional orientation of chiral centers (stereoselectivity).
Stereoselective and Regioselective Synthetic Pathways
Regioselectivity is a critical consideration in 1,2-oxazole synthesis. The reaction of unsymmetrical 1,3-dicarbonyl compounds or β-enamino ketoesters with hydroxylamine can potentially lead to a mixture of regioisomers. nrochemistry.com However, careful selection of the precursor and reaction conditions can favor the formation of the desired isomer. For example, the condensation reaction between β-enamino ketoester precursors and hydroxylamine can be directed to selectively yield 4-carboxylate derivatives. nrochemistry.com
In 1,3-dipolar cycloaddition reactions, the regioselectivity is governed by steric and electronic factors of both the nitrile oxide and the dipolarophile. nih.gov While the cycloaddition of terminal alkynes often leads to 3,5-disubstituted isoxazoles, intramolecular cycloadditions or the use of specifically designed substrates can provide access to other substitution patterns, including the less common 3,4-disubstituted products. nih.gov Controlling this regioselectivity is paramount for ensuring the correct placement of the functional handle at the C4 position.
While the parent this compound is achiral, stereoselectivity becomes important when synthesizing analogues with chiral centers. The use of chiral starting materials, such as chiral saturated N-heterocyclic carboxylic acids to form the initial β-enamino ketoester, can lead to the formation of chiral 1,2-oxazole derivatives with high enantiomeric excess. nrochemistry.com Furthermore, the Mitsunobu reaction, when used to introduce the thiol group, proceeds with a predictable inversion of configuration at a stereogenic carbinol center, offering a powerful tool for stereocontrol. nih.gov
Catalyst Systems and Reaction Condition Optimization
The efficiency and selectivity of 1,2-oxazole synthesis can be significantly enhanced through the use of catalysts and the optimization of reaction conditions.
Catalyst Systems: A variety of catalysts have been developed to facilitate oxazole (B20620) ring formation.
Base Catalysis: Mild bases like diisopropylethylamine (DIPEA) are often used in [3+2] cycloaddition reactions to generate the nitrile oxide in situ from hydroximoyl chlorides. missouri.edu
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) can promote the synthesis of isoxazoles by activating methyl heteroaromatics for direct C-H bond activation. organic-chemistry.org
Metal Catalysis: Transition metals are widely used in modern oxazole synthesis. Copper(I) catalysts are effective in the cycloaddition of nitrile oxides, offering an eco-friendly approach. chemicalbook.com Palladium and gold catalysts are also employed in various cyclization and cross-coupling reactions to build the oxazole core. uzh.chchemmethod.com
Reaction Condition Optimization: Optimizing reaction parameters is crucial for maximizing yield and selectivity while minimizing side reactions.
Solvent: The choice of solvent can have a profound impact. While traditional organic solvents are common, recent efforts have focused on greener alternatives. For example, performing [3+2] cycloadditions in an aqueous medium provides a fast and environmentally friendly route to 3,4,5-trisubstituted isoxazoles. missouri.edu
Temperature: Reactions can be performed at a range of temperatures, from room temperature to reflux. missouri.edu Microwave irradiation has emerged as a technique to significantly shorten reaction times and often improve yields. nih.gov
Reagents: The choice of base, oxidizing agent (in cycloadditions), or dehydrating agent can be tuned to favor the desired product. For instance, in the synthesis of oxazoles from β-acylamino ketones, the choice of base can selectively produce either the final oxazole or the oxazoline (B21484) intermediate. prepchem.com
The table below summarizes various optimized conditions for the synthesis of the 1,2-oxazole core.
| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|---|
| [3+2] Cycloaddition | Hydroximoyl chloride, β-ketoester | DIPEA | Water/Methanol (B129727) | Room Temp. | Environmentally friendly, fast reaction | missouri.edu |
| Cyclization | β-enamino ketoester, NH₂OH·HCl | - | Ethanol | Reflux | Access to 4-carboxylate precursors | nrochemistry.com |
| C-H Activation | Methyl quinoline, Alkyne, NaNO₂ | AlCl₃ (Lewis Acid) | DMAc | 90 °C | Transition-metal-free synthesis | organic-chemistry.org |
| Intramolecular Cycloaddition | Alkyne-tethered aldoxime | I₂ (Catalyst), H₂O₂ | DCM | Room Temp. | Efficient for condensed isoxazoles | nih.gov |
| Click Chemistry | Aldoxime, Propargyl ester | CuSO₄, Sodium Ascorbate | - | Ambient | High yield, regioselective | chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
While specific green synthesis protocols for this compound are not extensively documented, the principles of green chemistry can be applied to its hypothetical synthesis, which would likely involve the formation of the 1,2-oxazole ring followed by the introduction of the methanethiol group. nih.gov Green chemistry aims to reduce waste, use less hazardous substances, and improve energy efficiency. kthmcollege.ac.innih.gov
Key green approaches applicable to the synthesis of oxazole derivatives include:
Alternative Energy Sources : Microwave irradiation and ultrasound-assisted synthesis are prominent green techniques that can accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. nih.govijpsonline.com
Greener Solvents : The use of environmentally benign solvents such as water, ethanol, or ionic liquids is a cornerstone of green chemistry. kthmcollege.ac.in Ionic liquids, for instance, can be reused multiple times without significant loss of product yield. ijpsonline.com
Catalysis : Employing efficient and reusable catalysts, particularly metal-free or earth-abundant metal catalysts, can replace stoichiometric reagents, thereby minimizing waste. ijpsonline.commdpi.com For example, iodine-mediated oxidative coupling has been used as a green method for forming S-N bonds in related heterocyclic systems. mdpi.com
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are particularly effective in this regard. kthmcollege.ac.in
A potential green synthetic pathway could involve the reaction of a β-dicarbonyl compound with hydroxylamine in an aqueous or ethanolic medium to form the 1,2-oxazole precursor, followed by functionalization at the 4-position and conversion to the thiol, possibly using a safer sulfur source under catalytic conditions.
Derivatization Strategies of this compound
The presence of two distinct reactive sites—the thiol group and the oxazole ring—allows for a wide range of derivatization strategies. These modifications can be targeted to either functional group, enabling the synthesis of a diverse library of compounds for various applications.
The sulfhydryl (-SH) group is a versatile functional handle due to its high nucleophilicity and susceptibility to oxidation. researchgate.net Common transformations include oxidation, alkylation, and conjugate addition. chemistrysteps.comscribd.com
Table 1: Key Chemical Transformations of the Thiol Group
| Reaction Type | Reagents & Conditions | Product | Description |
| Oxidation (to Disulfide) | Mild oxidants (e.g., I2, H2O2, air) | Disulfide (R-S-S-R') | A common reaction forming a disulfide bridge, which can be reversible under reducing conditions. chemistrysteps.comresearchgate.net |
| Oxidation (to Sulfonic Acid) | Strong oxidants (e.g., KMnO4, O3) | Sulfonic Acid (R-SO3H) | Irreversible oxidation of the thiol to a more highly oxidized state. researchgate.netnih.gov |
| S-Alkylation | Alkyl halides (R'-X), Base | Thioether (R-S-R') | A nucleophilic substitution (SN2) reaction where the thiolate anion attacks an electrophilic carbon, forming a stable C-S bond. chemistrysteps.com |
| Michael Addition | α,β-Unsaturated carbonyls | Thioether Adduct | The conjugate addition of the thiol to an electron-deficient alkene, a type of "click" reaction. researchgate.net |
| Thiol-Ene/Yne Reaction | Alkenes or Alkynes, Initiator | Thioether | A radical-mediated or nucleophilic addition across a double or triple bond, widely used in polymer and materials science. acs.org |
| Reaction with Maleimides | Maleimide derivatives | Thioether Adduct | A highly selective and rapid reaction commonly used in bioconjugation to link molecules to cysteine residues in proteins. nih.gov |
The reactivity of thiols makes them ideal for derivatization in biological and materials science contexts. nih.gov The high nucleophilicity of the deprotonated thiolate form allows it to readily react with a variety of electrophiles. researchgate.netnih.gov
The 1,2-oxazole ring is an aromatic system, but its reactivity is influenced by the presence of two different heteroatoms. Its modification typically involves electrophilic or nucleophilic substitution, metallation, or cycloaddition reactions. pharmaguideline.comwikipedia.org
Table 2: Potential Modifications of the Oxazole Ring
The oxazole ring is less basic than imidazole (B134444) but can be protonated by strong acids. wikipedia.org Its aromaticity and specific reactivity patterns allow for targeted modifications, provided the reaction conditions are carefully controlled to avoid ring cleavage. slideshare.net
The dual functionality of this compound makes it an attractive building block for creating more complex molecular architectures such as bioconjugates and polymers.
Conjugate Synthesis: The thiol group is exceptionally well-suited for bioconjugation. acs.org It can be selectively reacted with maleimides, vinyl sulfones, or activated disulfides on biomolecules like proteins and peptides to form stable covalent linkages. nih.govnih.gov This "thiol-click" chemistry is efficient and often proceeds under mild, aqueous conditions, making it ideal for modifying biological macromolecules. acs.org
Polymeric Precursors: this compound can be incorporated into polymers through several routes.
Thiol-Based Polymerization : The thiol group can participate directly in polymerization reactions such as thiol-ene or thiol-yne polymerizations, or it can be oxidized to form polydisulfides, which are dynamic covalent polymers with self-healing or redox-responsive properties. researchgate.net
Oxazole as a Monomer : The oxazole ring can be functionalized with polymerizable groups. For example, introducing a halide or boronic acid derivative onto the ring would allow it to be used as a monomer in cross-coupling polymerizations (e.g., Suzuki or Stille coupling) to create conjugated polymers.
Side-Chain Functionalization : The molecule can be attached as a pendant group to a pre-existing polymer backbone. For instance, a polymer with electrophilic side chains (e.g., chloro-methyl groups) could be functionalized by reaction with the nucleophilic thiol group of this compound.
The enzymatic synthesis of thiol-containing polyphenols has also been explored, demonstrating a pathway to create polymer-nanoparticle composites where the thiol groups act as anchoring points for materials like Cadmium Sulfide (B99878) (CdS) nanocrystallites. acs.org This highlights the potential of thiol-functionalized heterocyclic compounds in advanced materials development.
Reaction Mechanisms and Reactivity Profiles of 1,2 Oxazol 4 Yl Methanethiol
Mechanistic Investigations of Thiol-Mediated Reactions
The methanethiol (B179389) moiety dictates a significant portion of the compound's reactivity profile, primarily through the nucleophilic nature of the sulfur atom and its behavior under oxidative conditions.
Nucleophilic Character of the Thiol Group
The thiol (-SH) group of (1,2-oxazol-4-yl)methanethiol is inherently nucleophilic. This character is significantly enhanced upon deprotonation to the corresponding thiolate anion (-S⁻) under basic conditions. The thiolate is a powerful nucleophile and readily participates in a variety of reactions.
Key nucleophilic reactions include:
S-Alkylation: The thiolate can react with alkyl halides or other electrophiles with suitable leaving groups in a classic SN2 reaction to form thioethers. For example: (1,2-oxazol-4-yl)CH₂S⁻ + R-X → (1,2-oxazol-4-yl)CH₂S-R + X⁻
Michael Addition: As a soft nucleophile, the thiolate readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds, also known as the Michael reaction. This reaction is typically base-catalyzed, proceeding through the addition of the thiolate to the β-carbon of the Michael acceptor. researchgate.netnih.gov The reaction is often reversible, with the stability of the resulting adduct influenced by the substituents on the Michael acceptor. acs.orgresearchgate.net
Addition to Carbonyls: Thiols can add to aldehydes and ketones to form hemithioacetals and thioacetals, respectively. These reactions are typically acid-catalyzed.
The kinetics of thiol-Michael addition reactions are dependent on several factors, including the pKa of the thiol, the nature of the Michael acceptor, and the catalyst used. nsf.gov
| Michael Acceptor | Thiol | Catalyst | Forward Rate Constant (kp) | Reverse Rate Constant (k-p) | Equilibrium Constant (Keq) |
|---|---|---|---|---|---|
| Acrylate | Alkyl Thiol | Base | High | Low | Large |
| Acrylamide | Alkyl Thiol | Base | Moderate | Low | Moderate |
| Vinyl Sulfone | Alkyl Thiol | Base | High | Very Low | Very Large |
| Maleimide | Alkyl Thiol | Nucleophile | Very High | Moderate | Large |
Oxidation Reactions of this compound
The sulfur atom in the methanethiol group exists in its most reduced state (-2) and is readily oxidized. The oxidation products depend on the nature and strength of the oxidizing agent.
Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or air in the presence of a catalyst, typically convert thiols to disulfides. This is a common and facile reaction for most thiols. wikipedia.org 2 (1,2-oxazol-4-yl)CH₂SH + [O] → (1,2-oxazol-4-yl)CH₂-S-S-CH₂(1,2-oxazol-4-yl) + H₂O
Formation of Higher Oxidation States: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂), permanganate (MnO₄⁻), or peroxy acids, can oxidize the thiol group further to sulfenic acids (-SOH), sulfinic acids (-SO₂H), and ultimately to sulfonic acids (-SO₃H). Aryl selenoxides and telluroxides are also known to oxidize thiols to disulfides and, in some cases, sulfonic acids. nih.govacs.org The enzymatic oxidation of methanethiol in biological systems can produce hydrogen peroxide and sulfane sulfur. asm.org
Addition and Substitution Reactions Involving the Methanethiol Moiety
Beyond the Michael addition, the nucleophilic methanethiol group can participate in a range of other addition and substitution reactions. The deprotonated thiolate is the active species in most base-catalyzed mechanisms. nih.gov
In nucleophilic substitution reactions, sodium methanethiolate is known to be a potent reagent for cleaving aryl-methoxy ethers and converting alkyl halides to methyl thioethers. wikipedia.org Similarly, the thiolate of this compound is expected to be a strong nucleophile for displacing leaving groups from primary and secondary carbons.
The thiol can also engage in radical-mediated additions across double bonds (thiol-ene reactions), typically initiated by light or a radical initiator. However, the base-catalyzed thiol-Michael addition is often preferred in synthetic applications due to its step-growth mechanism and minimal side products. nih.gov
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle characterized by an electron-deficient π-system due to the electronegativity of the nitrogen and oxygen atoms. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic attack and ring-opening. The N-O bond is the weakest link in the ring and is the site of initial cleavage in many reactions. researchgate.netclockss.org
Electrophilic and Nucleophilic Aromatic Substitution Considerations
Electrophilic Aromatic Substitution (EAS): The isoxazole (B147169) ring is deactivated towards electrophiles. Standard electrophilic substitution reactions like nitration or Friedel-Crafts alkylation are difficult and require forcing conditions. When substitution does occur, it is reported to favor the C4 position. reddit.com This is in contrast to the 1,3-oxazole ring, where electrophilic substitution typically occurs at C5. tandfonline.comwikipedia.org
Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted isoxazole ring is not highly reactive towards nucleophiles, SNAr reactions are possible, particularly if the ring is activated by strongly electron-withdrawing groups. For instance, a nitro group at the C5 position can be readily displaced by various nucleophiles, providing a pathway to 3,5-disubstituted and 3,4,5-substituted isoxazoles.
Ring-Opening and Ring-Closure Mechanisms
The facile cleavage of the weak N-O bond is a hallmark of isoxazole chemistry, leading to a variety of ring-opening reactions under different conditions. researchgate.net
Reductive Ring-Opening: The N-O bond can be cleaved reductively using various reagents. Catalytic hydrogenation (e.g., using Raney Nickel) is a common method that cleaves the N-O bond to afford β-amino enones. clockss.org Other reagents like molybdenum hexacarbonyl [Mo(CO)₆], samarium iodide (SmI₂), and low-valent titanium complexes have also been effectively used for this transformation. nih.govresearchgate.netresearchgate.net These reactions proceed via reductive cleavage of the N-O bond, often followed by hydrolysis of an intermediate imine to yield products like β-hydroxy ketones. nih.gov
| Reagent | Typical Conditions | Primary Product | Reference |
|---|---|---|---|
| Raney Ni / H₂ | MeOH, rt | β-Amino enone | clockss.org |
| Mo(CO)₆ / H₂O | CH₃CN, reflux | β-Amino enone | |
| SmI₂ / B(OH)₃ | THF, rt | β-Hydroxy ketone | researchgate.netresearchgate.net |
| Raney Ni / AlCl₃ | aq. MeOH, rt | β-Hydroxy ketone | nih.gov |
| Fe / NH₄Cl | EtOH/H₂O, reflux | β-Amino enone | researchgate.net |
Base-Promoted Ring-Opening: Isoxazoles lacking a substituent at the C3 position are susceptible to base-catalyzed ring-opening. The mechanism involves deprotonation at C3, followed by cleavage of the N-O bond to yield a β-ketonitrile. researchgate.netacs.org This transformation is a key bioactivation step for the anti-inflammatory drug leflunomide. researchgate.net Fused isoxazoles can also undergo base-promoted rearrangements, such as the Boulton–Katritzky rearrangement. beilstein-journals.org
Photochemical and Thermal Rearrangements: Upon photolysis, isoxazoles can rearrange to various other heterocycles, such as oxazoles or azirines, through complex mechanistic pathways involving ring-opening to diradical or nitrene intermediates.
Electron Capture-Induced Ring-Opening: Theoretical and experimental studies have shown that electron capture by the σ* lowest unoccupied molecular orbital (LUMO) of isoxazole can trigger the dissociation of the O-N bond, leading to the opening of the ring and the formation of a diradical species. nsf.govnih.gov
Tautomerism and Its Influence on Reactivity
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in understanding the reactivity of heterocyclic compounds. For this compound, several potential tautomeric forms can be postulated, each with distinct implications for its chemical behavior. The principal tautomeric equilibria to consider involve the 1,2-oxazole (isoxazole) ring and the pendant methanethiol group.
While experimental data for this compound is not available in the reviewed literature, theoretical studies on related isoxazolone derivatives indicate that the tautomeric equilibrium is influenced by substituents and the solvent environment. For isoxazolone derivatives, the C-H tautomer is generally the most stable form. nih.gov In the case of this compound, the most likely significant tautomerism would involve the migration of the thiol proton.
The primary tautomeric forms of this compound are depicted in the table below. The thione form, which would involve a disruption of the aromaticity of the oxazole (B20620) ring, is generally considered to be of minor importance for simple substituted isoxazoles, where the hydroxy form is usually favored. nih.gov
Interactive Data Table: Potential Tautomers of this compound
| Tautomer Name | Structure | Key Features | Predicted Stability | Influence on Reactivity |
| This compound | Aromatic 1,2-oxazole ring, exocyclic thiol group. | Likely the most stable tautomer. | The thiol group can act as a nucleophile or a proton donor. The methylene (B1212753) bridge isolates the thiol from the ring's pi system to some extent. | |
| 4-(sulfanylidenemethyl)-4,5-dihydro-1,2-oxazole | Non-aromatic dihydro-oxazole ring, exocyclic thione group. | Predicted to be significantly less stable due to loss of aromaticity. | The thione group is a stronger acid and can participate in different types of reactions, such as cycloadditions. |
The equilibrium between these forms is expected to lie heavily towards the thiol tautomer, preserving the aromaticity of the 1,2-oxazole ring. The stability of the thiol form is further enhanced by the weaker acidity of the thiol proton compared to the proton on a nitrogen atom within a heterocyclic ring.
Reaction Kinetics and Thermodynamic Considerations
A quantitative understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its potential reactions. In the absence of specific experimental data for this compound, these aspects can be discussed based on established principles of physical organic chemistry and data from analogous systems.
The kinetics of reactions involving the thiol group are expected to be a dominant feature of the reactivity of this compound. Thiols are known to be excellent nucleophiles, and their reactions, such as Michael additions and disulfide formation, are often kinetically favorable. The rate of these reactions is highly dependent on the nucleophilicity of the thiolate anion, which is in turn governed by the pKa of the thiol and the pH of the medium.
Data Table: Predicted Kinetic and Thermodynamic Parameters for Reactions of this compound
| Reaction Type | Reactant | Product | Predicted Rate Determining Step | Key Thermodynamic Factors |
| Nucleophilic Substitution (S | Aryl halide | Aryl thioether | Formation of the Meisenheimer complex. acsgcipr.org | Stability of the thioether bond, release of the leaving group. |
| Michael Addition | α,β-unsaturated carbonyl | Thioether adduct | Nucleophilic attack of the thiolate on the β-carbon. | Strength of the newly formed C-S bond. Reversibility is influenced by the stability of the adduct. acs.orgnih.gov |
| Oxidation to Disulfide | Oxidizing agent (e.g., I | Disulfide | Formation of a sulfenyl intermediate. | The relatively weak S-S bond can influence the equilibrium position. |
| Intramolecular Cyclization | - | Fused heterocyclic system | Ring closure step, influenced by ring strain. wikipedia.org | Thermodynamic stability of the resulting fused ring system. |
The thermodynamics of these reactions are governed by the relative energies of the reactants and products. The formation of a stable C-S bond in nucleophilic substitution and Michael addition reactions typically results in a negative enthalpy change (exothermic reaction). However, the reversibility of some of these reactions, particularly Michael additions, is a critical thermodynamic consideration. acs.orgnih.gov
Computational studies on the addition of thiols to Michael acceptors have shown that the presence of electron-withdrawing groups can stabilize the transition state and the anionic intermediate, but may destabilize the neutral adduct, making the reverse reaction more favorable. acs.orgnih.gov The 1,2-oxazole ring, being an electron-deficient heterocycle, could potentially influence the thermodynamics of such additions in a similar manner.
Intramolecular reactions are also a possibility for this compound. For example, intramolecular cyclization to form a fused sulfur-containing heterocycle could occur under certain conditions. The kinetics and thermodynamics of such a reaction would be highly dependent on the strain of the resulting ring system and the conformational flexibility of the starting molecule. wikipedia.org
Computational and Theoretical Studies on 1,2 Oxazol 4 Yl Methanethiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of (1,2-oxazol-4-yl)methanethiol.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to predict its optimized molecular geometry, including bond lengths and angles. These calculations are typically performed using a basis set such as 6-311+G(d,p) to provide a good balance between accuracy and computational cost.
The predicted geometry of the 1,2-oxazole ring is expected to be planar, consistent with other isoxazole (B147169) derivatives. The bond lengths within the ring are influenced by the aromaticity and the presence of two different heteroatoms, oxygen and nitrogen. The exocyclic methanethiol (B179389) group introduces additional degrees of freedom. The C-S and S-H bond lengths, as well as the C-S-H bond angle, are key parameters determined from these calculations.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| O1-N2 Bond Length (Å) | 1.40 |
| N2-C3 Bond Length (Å) | 1.31 |
| C3-C4 Bond Length (Å) | 1.42 |
| C4-C5 Bond Length (Å) | 1.36 |
| C5-O1 Bond Length (Å) | 1.35 |
| C4-C6 (methylene) Bond Length (Å) | 1.51 |
| C6-S Bond Length (Å) | 1.82 |
| S-H Bond Length (Å) | 1.34 |
| O1-N2-C3 Bond Angle (°) | 109.0 |
| N2-C3-C4 Bond Angle (°) | 112.0 |
| C3-C4-C5 Bond Angle (°) | 103.0 |
| C4-C5-O1 Bond Angle (°) | 110.0 |
| C5-O1-N2 Bond Angle (°) | 106.0 |
| C4-C6-S Bond Angle (°) | 110.0 |
| C6-S-H Bond Angle (°) | 96.5 |
Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar molecular fragments based on computational chemistry principles. Actual values would require specific DFT calculations for this molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the isoxazole ring. The LUMO is likely to be a π* orbital of the isoxazole ring. A smaller HOMO-LUMO gap suggests higher reactivity.
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. In this compound, the electronegative oxygen and nitrogen atoms in the isoxazole ring are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. The sulfur atom in the methanethiol group is also expected to have a slight negative charge. This charge distribution influences the molecule's dipole moment and its interactions with other polar molecules.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 |
| Dipole Moment (Debye) | 2.5 |
Note: These values are illustrative and based on general principles of FMO theory and computational studies of similar molecules. Precise values would necessitate specific quantum chemical calculations.
DFT calculations can also be used to predict the spectroscopic properties of this compound. Theoretical vibrational spectra (infrared and Raman) can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations provide the frequencies and intensities of the vibrational modes.
Key predicted vibrational frequencies for this compound would include:
S-H stretch: A weak to medium intensity band around 2550-2600 cm⁻¹.
C-S stretch: A weak band in the region of 600-800 cm⁻¹.
Isoxazole ring stretching vibrations: A series of bands between 1300 and 1600 cm⁻¹.
C-H stretching vibrations: Bands in the 2900-3100 cm⁻¹ region.
Theoretical electronic spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions and their corresponding absorption wavelengths (λmax). For this compound, π → π* transitions within the isoxazole ring are expected to be the most prominent electronic transitions in the UV-Visible region.
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions.
Molecular dynamics simulations can further explore the conformational landscape by simulating the molecule's motion over time at a given temperature. These simulations would likely show that the molecule can adopt various conformations due to the relatively low rotational barriers around the single bonds of the side chain.
The functional groups in this compound, namely the isoxazole ring and the thiol group, can participate in various intermolecular interactions. These include:
Hydrogen Bonding: The thiol group can act as a weak hydrogen bond donor (S-H···A, where A is an acceptor atom like O or N). The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to dipole-dipole interactions.
π-π Stacking: The aromatic isoxazole rings of adjacent molecules can engage in π-π stacking interactions.
Sulfur-Containing Interactions: The sulfur atom can participate in non-covalent interactions, such as S···O or S···N interactions, with neighboring molecules. researchgate.netacs.org
MD simulations of multiple this compound molecules can be used to predict how they might self-assemble in the condensed phase. These simulations could reveal the formation of dimers or larger aggregates stabilized by a combination of the intermolecular forces mentioned above. The specific arrangement of molecules in such assemblies would be crucial for understanding the material properties of this compound.
Mechanistic Pathways from a Computational Perspective
Detailed computational analyses of the mechanistic pathways involving this compound are not currently available in the public domain. Such studies would typically involve high-level quantum mechanical calculations to map out the potential energy surfaces of its reactions, identify key intermediates, and elucidate the step-by-step processes of its chemical transformations.
A critical component of understanding reaction mechanisms from a computational standpoint is the analysis of transition states. This involves locating the specific high-energy structures that connect reactants to products and characterizing their geometries and energetic properties. At present, there are no published studies that report on the transition state analysis for any reaction pathways involving this compound.
The energetics of a reaction, including the calculation of activation energies and reaction enthalpies, provide fundamental insights into its feasibility and kinetics. This is often visualized through reaction coordinate mapping, which plots the energy of the system as it progresses from reactants to products. Unfortunately, specific data regarding the reaction energetics and reaction coordinate maps for this compound have not been reported in the scientific literature.
While general principles of computational chemistry could be applied to hypothesize about the behavior of this compound, any such discussion would be speculative without dedicated studies. The reactivity would likely be influenced by the electronic nature of the 1,2-oxazole ring and the nucleophilicity of the thiol group. However, without concrete computational data, a detailed and accurate analysis as required by the specified outline cannot be provided.
Further research in this area would be necessary to generate the data required for a thorough computational and theoretical examination of this compound and its chemical reactions.
Advanced Applications of 1,2 Oxazol 4 Yl Methanethiol in Research Domains
Utilization as a Molecular Building Block in Complex Chemical Architectures
The unique combination of a stable heterocyclic core and a reactive thiol functional group makes (1,2-oxazol-4-yl)methanethiol a highly valuable building block for the construction of intricate molecular architectures. Its utility spans the synthesis of novel heterocyclic systems and the design of sophisticated molecular scaffolds and linkers.
The isoxazole (B147169) ring within this compound can serve as a precursor for the synthesis of other heterocyclic systems through various ring transformation reactions. The inherent reactivity of the isoxazole nucleus, particularly its susceptibility to ring-opening reactions under specific conditions, allows for its conversion into other valuable five- and six-membered heterocycles. For instance, isoxazoles can be transformed into pyran and furan (B31954) derivatives. nih.gov Furthermore, the isoxazole moiety can be a synthon for the preparation of thiazole (B1198619) derivatives, which are prevalent in many biologically active compounds. nih.govnih.govbepls.com The presence of the methanethiol (B179389) group offers an additional site for chemical modification, enabling the synthesis of diverse and complex heterocyclic structures.
One potential synthetic application involves the Paal-Knorr synthesis of thiophenes, where a 1,4-dicarbonyl compound reacts with a sulfur source. derpharmachemica.comorganic-chemistry.org The isoxazole ring of this compound, upon cleavage, could potentially generate a precursor amenable to this type of cyclization, with the methanethiol group or an external sulfur reagent facilitating the formation of the thiophene (B33073) ring. nih.govorganic-chemistry.org
The following table provides examples of heterocyclic transformations that could potentially be adapted for this compound:
| Precursor Heterocycle | Target Heterocycle | Reaction Type | Potential Application of this compound |
| Isoxazole | Thiazole | Ring transformation/rearrangement | Synthesis of novel thiazole-based compounds with potential biological activity. nih.govnih.gov |
| Isoxazole | Pyran/Furan | Ring-opening and recyclization | Access to diverse oxygen-containing heterocyclic scaffolds. nih.gov |
| Isoxazole Derivative | Thiophene | Paal-Knorr type synthesis | Generation of thiophene derivatives for materials science or medicinal chemistry applications. nih.govorganic-chemistry.org |
The bifunctional nature of this compound, possessing both a heterocyclic core and a thiol group, makes it an attractive candidate for linker chemistry and the design of molecular scaffolds. The thiol group is particularly useful for its ability to participate in highly efficient and selective reactions, such as thiol-ene and thiol-yne "click" chemistry. nih.govnih.govresearchgate.netamazonaws.com These reactions allow for the covalent attachment of the isoxazole unit to other molecules or surfaces with high precision and under mild conditions.
This capability is particularly valuable in the construction of metal-organic frameworks (MOFs), where organic linkers connect metal nodes to form porous materials. researchgate.netamazonaws.comscispace.comrsc.orgresearchgate.net The isoxazole moiety can be functionalized to coordinate with metal ions, while the thiol group can be used to anchor the linker to a support or to introduce additional functionality within the MOF pores.
Furthermore, the rigid isoxazole ring can serve as a core scaffold for the development of new chemical entities, particularly in drug discovery. By attaching various functional groups to the isoxazole ring and the thiol moiety, libraries of compounds can be synthesized and screened for biological activity. For example, isoxazole-based scaffolds have been utilized in the design of kinase inhibitors. nih.govnih.govrsc.orgmdpi.com
Role in Materials Science Research
The unique chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of functional polymers and in the modification and protection of surfaces.
While direct polymerization of this compound has not been extensively reported, its functional groups offer several possibilities for incorporation into polymeric structures. The thiol group can be utilized in thiol-ene polymerization to create cross-linked polymer networks or to functionalize existing polymers. This approach allows for the introduction of the isoxazole moiety as a pendant group, which can impart specific properties to the resulting material, such as altered polarity, thermal stability, or the ability to coordinate with metal ions.
The synthesis of polyisoxazoles is an emerging area of polymer chemistry, and monomers derived from isoxazoles can be used to create novel polymers with unique characteristics. The methanethiol group could be modified to create a polymerizable isoxazole monomer, or it could be used for post-polymerization modification of a polyisoxazole backbone.
The thiol group in this compound exhibits a strong affinity for metal surfaces, particularly gold, copper, and steel. rsc.orgbiorxiv.orgfrontiersin.orgmdpi.comiaea.org This property allows for the formation of self-assembled monolayers (SAMs) on these surfaces, which can be used to modify their chemical and physical properties. The isoxazole ring provides a platform for introducing further functionality to the surface.
A significant application of this surface activity is in the field of corrosion inhibition. Organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur are known to be effective corrosion inhibitors for various metals in acidic media. jmaterenvironsci.comiaea.orgnih.govresearchgate.netnih.govbohrium.comscilit.com These molecules adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. Isoxazole derivatives have been investigated as corrosion inhibitors for mild steel, showing significant inhibition efficiency. jmaterenvironsci.comresearchgate.net The presence of the sulfur atom in the methanethiol group of this compound is expected to enhance its adsorption and corrosion inhibition properties. mdpi.comresearchgate.net
The following table summarizes the corrosion inhibition efficiencies of some isoxazole and other heterocyclic derivatives on mild steel in acidic environments, providing a comparative context for the potential performance of this compound.
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| 5-phenylisoxazole | Mild Steel | 2 M HCl | 66 | jmaterenvironsci.com |
| 3-phenyl-5-isoxazolone | Mild Steel | 2 M HCl | 80 | jmaterenvironsci.com |
| 3,5-bis(disubstituted)-4-amino-1,2,4-triazole | Mild Steel | 2 M H3PO4 | 86 | nih.gov |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Mild Steel | 1.0 M HCl | 97 | nih.gov |
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | Mild Steel | 1.0 M HCl | 81 | nih.gov |
Fundamental Studies in Chemical Biology
The unique structure of this compound also presents opportunities for its use as a tool in chemical biology to probe and understand complex biological systems.
The isoxazole ring is a known pharmacophore present in several approved drugs and is considered a privileged scaffold in medicinal chemistry. mdpi.com Isoxazole-containing compounds have been developed as inhibitors of various enzymes, including kinases. nih.govnih.govrsc.orgmdpi.comnih.gov The methanethiol group provides a handle for attaching the isoxazole scaffold to other molecules or for interacting with specific residues in a protein's active site. The design of enzyme inhibitors often involves the strategic placement of functional groups on a core scaffold to achieve high affinity and selectivity. researchgate.netmdpi.comfrontiersin.org
Furthermore, the thiol group can be exploited for bioconjugation, allowing for the attachment of the isoxazole moiety to biomolecules such as proteins and peptides. nih.gov This is particularly relevant in the field of chemical proteomics, where chemical probes are used to identify and quantify proteins in complex biological samples. nih.govnih.gov this compound could be developed into a chemical probe for profiling specific classes of proteins, such as those with reactive cysteine residues.
The isoxazole ring itself has been investigated as a "native" photo-cross-linker for photoaffinity labeling and chemoproteomics. biorxiv.orgresearchgate.netnih.govcityu.edu.hk This technique allows for the covalent capture of protein-ligand interactions upon UV irradiation, enabling the identification of the cellular targets of a small molecule. The inherent photoreactivity of the isoxazole ring minimizes the need for introducing larger, more disruptive photo-cross-linking groups. Fluorescent labeling of biomolecules is another area where thiol-reactive probes are widely used, and this compound could be a precursor for such probes. nih.govderpharmachemica.comorganic-chemistry.orgscispace.comnih.govmdpi.com
Molecular Recognition and Binding Affinity Studies (Computational Modeling)
Computational modeling serves as a powerful tool to predict and understand the interactions of this compound with biological targets at a molecular level. Techniques such as Density Functional Theory (DFT) and second-order Møller-Plesset perturbation theory (MP2) are employed to investigate binding affinities and reaction energetics.
Research on analogous molecules, such as methanethiol in complex with zinc(II)-imidazole systems, provides a framework for understanding how this compound might behave. nih.gov In these models, which mimic the active sites of zinc-containing enzymes, the binding energy of the thiol and the acidity of its S-H proton are highly dependent on the coordination number and geometry of the metal center. nih.gov For instance, as more ligands (like imidazole (B134444), mimicking histidine residues) bind to the zinc ion, the Zn-S bond energy decreases, and the thiol becomes less acidic. nih.gov These computational studies can quantify the thermodynamic driving forces behind proton transfer, a critical step in many enzymatic reactions. nih.gov
Molecular docking simulations can further elucidate the role of the 1,2-oxazole ring in molecular recognition. By modeling the interactions of this compound with the active site of a target protein, researchers can predict binding modes and estimate binding affinity. Studies on other heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, have successfully used this approach to identify key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net Such in silico evaluations help prioritize compounds for synthesis and biological testing, accelerating the discovery of new lead compounds. researchgate.net
Table 1: Computational Parameters for Thiol-Metal Binding Studies
| Parameter | Description | Typical Computational Method | Significance |
|---|---|---|---|
| Binding Dissociation Energy (BDE) | The energy required to break the coordinate bond between the sulfur atom and a metal center (e.g., Zn-S). | DFT (e.g., M05-2X), MP2 | Quantifies the strength of the interaction with metalloenzyme active sites. nih.gov |
| Proton Dissociation Energy (PDE) | The energy required to remove the proton from the thiol group (S-H). | DFT, MP2 | Indicates the acidity of the thiol when coordinated to a Lewis acidic metal center. nih.gov |
| Docking Score | An estimated binding affinity calculated from the intermolecular interactions between the ligand and the protein's active site. | Molecular Docking (e.g., Glide) | Predicts the most favorable binding pose and ranks potential inhibitors or probes. researchgate.net |
| Bond Lengths and Angles | Geometric parameters of the molecule and its complex with a receptor. | DFT, MP2 | Reveals structural changes upon binding and the nature of intermolecular interactions. nih.gov |
Design of Probes for Mechanistic Chemical Biology Research
The inherent reactivity of the thiol group makes this compound an attractive scaffold for designing chemical probes to investigate biological processes. nih.gov Thiols are known to play crucial roles in redox signaling and are often the target of covalent modifications. nih.gov Probes based on this compound could be developed to mimic endogenous molecules, trace metabolic pathways, or identify protein targets.
The design strategy often involves modifying the core structure with reporter tags or reactive moieties. For example, a fluorescent dye could be attached to the 1,2-oxazole ring, allowing for the visualization of the molecule's localization within cells. researchgate.net Alternatively, the thiol group could be used as a handle for "click" chemistry reactions, enabling the attachment of various payloads, such as biotin (B1667282) for affinity purification or a radiolabel for imaging studies. ljmu.ac.uk
Research in the field of reactive sulfur species often utilizes such probes to understand the lifecycle of molecules like hydrogen sulfide (B99878) (H₂S) and its derivatives. nih.gov A probe derived from this compound could be used to study enzymes involved in sulfur metabolism or to detect specific reactive sulfur species in a cellular context. nih.govljmu.ac.uk The stability of the 1,2-oxazole ring provides a robust platform that is less likely to undergo undesired side reactions compared to more labile scaffolds.
Structure-Interaction Relationship Studies with Model Biological Components
Understanding the relationship between the structure of this compound and its interactions with biological components is key to its application in drug design and chemical biology. The thiol group is a critical functional moiety, capable of acting as a hydrogen bond donor, a nucleophile, or a ligand for metal ions. nih.gov
Studies with model systems, such as zinc-imidazole complexes, reveal how the local environment modulates the thiol's properties. The geometry of the coordination sphere around a metal ion can significantly alter the thiol's acidity. nih.gov For instance, as the bond angles around the zinc center are distorted from their equilibrium positions, the proton dissociation energy of the coordinated thiol can decrease, making it a better proton donor. nih.gov This has direct implications for enzyme catalysis, where geometric strain in the active site can be used to enhance reactivity.
Analytical Method Development and Characterization Techniques
The definitive identification and characterization of this compound and its derivatives rely on a suite of modern analytical techniques. These methods are essential for confirming the structure of newly synthesized compounds, assessing purity, and studying their physical and chemical properties.
Spectroscopic Characterization Methods (NMR, IR, UV-Vis, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For the 1,2-oxazole ring, the methine proton (C4-H) is expected to appear as a singlet in the ¹H NMR spectrum. beilstein-journals.org The methylene (B1212753) protons of the methanethiol group (-CH₂-SH) would likely appear as a doublet due to coupling with the thiol proton, while the thiol proton itself would be a triplet. In ¹³C NMR, characteristic signals for the oxazole (B20620) ring carbons would be observed, with C3 and C5 appearing at lower fields than C4. beilstein-journals.org ¹⁵N NMR can also be used to characterize the nitrogen atom within the oxazole ring. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. Key absorption bands for this compound would include a weak S-H stretching vibration, C=N and N-O stretching from the oxazole ring, and C-S stretching. For derivatives where the thiol is part of another functional group, such as a thioether or thioester, the S-H band would be absent, and other characteristic bands would appear. nih.gov
UV-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule. The 1,2-oxazole ring, being an aromatic heterocycle, is expected to exhibit absorption maxima in the UV region. The position of these maxima can be influenced by the solvent and the presence of other chromophores in derivatives. nih.gov
Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would confirm its elemental composition. The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the oxazole ring, providing further structural confirmation. nist.gov
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Signal/Band | Reference/Analogy |
|---|---|---|---|
| ¹H NMR | Oxazole C5-H | Singlet, ~δ 8.5 ppm | beilstein-journals.org |
| ¹H NMR | -CH₂-SH | Doublet | Standard coupling |
| ¹³C NMR | Oxazole C4 | ~δ 108 ppm | beilstein-journals.org |
| ¹³C NMR | Oxazole C3, C5 | ~δ 150-180 ppm | beilstein-journals.org |
| IR | S-H stretch | ~2550-2600 cm⁻¹ (weak) | Standard IR tables |
| IR | C=N stretch | ~1600-1650 cm⁻¹ | nih.gov |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 129.02 | Calculated |
Chromatographic Analysis Techniques
Chromatography is essential for the separation and purification of this compound and for monitoring reaction progress.
Gas Chromatography (GC) : Due to the volatility of low molecular weight thiols, GC is a suitable method for analysis. wur.nl When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the compound in complex mixtures. For enhanced sensitivity and selectivity towards sulfur compounds, detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) can be employed. wur.nl
High-Performance Liquid Chromatography (HPLC) : For less volatile derivatives or for preparative scale purification, HPLC is the method of choice. Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of water and acetonitrile (B52724) or methanol, can be used to separate compounds based on their polarity. Chiral HPLC can be used to separate enantiomers of chiral derivatives. beilstein-journals.org
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. mdpi.com If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.govpreprints.org
The resulting crystal structure would unambiguously confirm the connectivity of the atoms and reveal the conformation of the methanethiol side chain relative to the oxazole ring. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking between the oxazole rings. nih.govnih.gov This information is invaluable for understanding the solid-state properties of the compound and for validating the results of computational modeling studies.
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)
Thermal analysis techniques are pivotal in the physicochemical characterization of novel chemical entities, providing critical data on their thermal stability, phase transitions, and purity. For a compound such as this compound, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) offer a comprehensive understanding of its behavior as a function of temperature. While specific experimental thermal analysis data for this compound is not extensively detailed in publicly accessible research, the application of these techniques can be understood through the analysis of related heterocyclic and thiol-containing compounds.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is highly sensitive for studying the thermotropic properties of materials. nih.gov It is primarily used to determine the energetics of phase transitions, such as melting (Tm), crystallization (Tc), and glass transitions (Tg), as well as to assess sample purity. nih.gov In a typical DSC experiment, an endothermic peak on the thermogram would indicate a melting point, where the area under the peak corresponds to the enthalpy of fusion (ΔH). For instance, in the analysis of a 2-oxoquinoline derivative, an endothermic peak in the DSC thermogram at approximately 254 °C was identified as the melting process, which was associated with a significant heat absorption (ΔH = 125.3 J g−1). mdpi.com
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound. orientjchem.org The TGA curve provides information about the temperatures at which degradation begins (onset temperature) and the percentage of mass lost during each decomposition step. For example, the thermal analysis of a newly synthesized 2-oxoquinoline derivative showed it to be thermally stable up to 252 °C, after which it began to undergo decomposition. mdpi.com Similarly, studies on energetic materials containing oxadiazole rings have used TGA to determine thermal decomposition temperatures, which were found to be as high as 299 °C and 314 °C for different compounds. osti.gov
The application of these techniques to this compound would yield valuable data regarding its stability and processing parameters. The isoxazole ring, a five-membered heterocycle, generally possesses thermal stability, although this can be influenced by its substituents. nih.gov The methanethiol group introduces a reactive moiety that could influence the decomposition pathway. A comprehensive thermal analysis would precisely define the temperature limits for the safe handling and storage of the compound and provide insights into its degradation mechanisms.
The data obtained from such analyses are typically presented in tables to summarize the key thermal events.
Table 1: Representative Data from Thermal Analysis of this compound
| Analytical Technique | Parameter | Value | Unit |
| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Data not available in literature | °C |
| Enthalpy of Fusion (ΔH) | Data not available in literature | J/g | |
| Thermogravimetric Analysis (TGA) | Onset Decomposition Temperature (Td) | Data not available in literature | °C |
| Mass Loss at Td | Data not available in literature | % |
Future Research Directions and Emerging Opportunities
Novel Synthetic Methodologies and Process Intensification
The development of efficient and scalable synthetic routes is paramount for the exploration of any new chemical entity. For (1,2-oxazol-4-yl)methanethiol, future research could focus on novel synthetic methodologies that offer improvements in yield, purity, and sustainability over classical approaches. A plausible synthetic pathway could involve the initial synthesis of an isoxazole-4-carbaldehyde, which can then be converted to the corresponding methanethiol (B179389). tandfonline.com
Table 1: Potential Synthetic Methodologies for this compound
| Methodology | Description | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilization of microwave irradiation to accelerate the cycloaddition reactions for the formation of the isoxazole (B147169) ring and subsequent functional group transformations. | Reduced reaction times, increased yields, and enhanced reaction selectivity. |
| Ultrasonic-Assisted Synthesis | Employing ultrasonic irradiation to promote chemical reactions through acoustic cavitation. | Milder reaction conditions, improved mass transfer, and potentially higher yields. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor, allowing for precise control over reaction parameters. | Enhanced safety, improved scalability, and potential for in-line purification. |
| Catalytic Approaches | Development of novel catalysts, including metal-based and organocatalysts, for the key synthetic steps. | Increased efficiency, improved atom economy, and potential for asymmetric synthesis. |
Process intensification, the strategy of developing smaller, cleaner, and more energy-efficient manufacturing processes, presents a significant opportunity. The adoption of flow chemistry, for instance, could enable the on-demand and scalable production of this compound, facilitating its further study and potential application.
Exploration of Unconventional Reactivity Patterns
The thiol group in this compound is expected to exhibit rich and diverse reactivity. Future research should venture beyond its conventional nucleophilic character and explore unconventional reactivity patterns. The interplay between the thiol moiety and the isoxazole ring could lead to novel chemical transformations. For example, the isoxazole ring is known to undergo ring-opening reactions under certain conditions, and the presence of a neighboring thiol group could influence this reactivity, potentially leading to the formation of novel heterocyclic systems. wikipedia.org Furthermore, the investigation of its behavior in radical-mediated reactions could unveil new synthetic utilities.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can provide valuable insights.
Table 2: Applications of Computational Modeling for this compound Research
| Computational Method | Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. | Prediction of bond lengths, bond angles, vibrational frequencies, and NMR chemical shifts to aid in structural characterization. |
| Frontier Molecular Orbital (FMO) Analysis | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Understanding the molecule's reactivity, including its nucleophilic and electrophilic sites. |
| Reaction Mechanism Elucidation | Modeling of potential reaction pathways for its synthesis and subsequent transformations. | Identification of transition states and intermediates, providing a deeper understanding of the reaction mechanisms. |
| Molecular Docking | Simulation of the interaction of this compound with biological macromolecules. | Prediction of potential biological targets and binding affinities, guiding its exploration in chemical biology. |
These computational studies can accelerate the discovery of new reactions and applications for this compound by providing a theoretical framework for its chemical behavior. researchgate.net
Interdisciplinary Research with Materials Science and Chemical Biology
The unique structural features of this compound make it an interesting candidate for interdisciplinary research.
In materials science , the thiol group can act as an anchor for binding to metal surfaces, such as gold, which could be exploited for the development of self-assembled monolayers (SAMs) with tailored properties. The isoxazole core, with its aromatic and polar nature, could impart specific functionalities to these surfaces. Isoxazole derivatives have been explored for their optical and electronic properties, suggesting potential applications in organic electronics and sensor technology. ingentaconnect.com
In chemical biology , isoxazole-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijpca.orgresearchgate.netnih.gov The introduction of a methanethiol group could modulate these activities or introduce new ones. The thiol moiety is known to interact with biological thiols and can be involved in redox processes, opening up possibilities for the design of novel probes or therapeutic agents. Exploring the biological profile of this compound could lead to the identification of new lead compounds for drug discovery. mdpi.com
Q & A
Q. What are the optimal synthetic routes for (1,2-oxazol-4-yl)methanethiol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling an oxazole precursor with a thiol-containing reagent. For example, nucleophilic substitution reactions using polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing intermediates . Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : DMF or acetonitrile improves nucleophilicity of the thiol group .
- Catalysts : Palladium-based catalysts enable cross-coupling for functionalized derivatives (e.g., bromophenyl-substituted analogs) .
Table 1 : Representative Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 70 | None | 65 |
| Acetonitrile | 60 | Pd(PPh₃)₄ | 78 |
| THF | 80 | CuI | 52 |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons adjacent to sulfur (δ ~2.5–3.5 ppm) and oxazole ring protons (δ ~6.5–8.5 ppm). Carbon signals for the oxazole ring appear at ~150–160 ppm .
- IR Spectroscopy : Confirm S–H stretching (~2550 cm⁻¹) and C=N/C–O bonds in the oxazole ring (~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 141 for the base compound) and fragmentation patterns validate the structure .
Q. What are the solubility and stability profiles of this compound under varying pH?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjusting pH to >7 improves aqueous solubility due to thiol deprotonation .
- Stability : Degrades under strong acidic (pH <3) or oxidizing conditions. Storage at –20°C in inert atmospheres (N₂/Ar) prevents oxidation of the thiol group .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxazole ring influence the reactivity of this compound?
- Methodological Answer : Electron-withdrawing groups (e.g., –CF₃, –NO₂) enhance electrophilicity at the sulfur atom, facilitating nucleophilic attacks. For example, difluoromethyl-substituted analogs show increased reactivity in Suzuki-Miyaura couplings due to improved leaving-group ability . Conversely, electron-donating groups (e.g., –CH₃) stabilize the thiolate anion, favoring alkylation reactions .
Q. What strategies mitigate data contradictions in biological activity studies of this compound derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for thiol oxidation artifacts via reducing agents (e.g., DTT) .
- Computational Modeling : Molecular docking (e.g., using BRD4 bromodomain PDB 4WIV) identifies binding modes obscured by experimental noise .
- Metabolic Stability Tests : LC-MS/MS quantifies metabolite interference in bioactivity assays .
Q. How can acid-base properties of catalysts optimize methanethiol-related reactions for functionalized oxazole derivatives?
- Methodological Answer : Weak Lewis acids (e.g., K₂WO₄/Al₂O₃) enhance selectivity for thiolation over side reactions (e.g., dimethyl sulfide formation). Adjusting basicity via alkali promoters (e.g., K⁺) improves methanol conversion in H₂S-mediated syntheses .
Table 2 : Catalyst Performance in Thiolation Reactions
| Catalyst | Methanol Conversion (%) | Selectivity (%) |
|---|---|---|
| K₂WO₄/Al₂O₃ | 85 | 92 |
| Cs₂CO₃/MgO | 72 | 88 |
| Unpromoted Al₂O₃ | 45 | 65 |
Q. What role do non-covalent interactions play in the conformational stability of this compound clusters?
- Methodological Answer : DFT studies reveal S–H‧‧‧S hydrogen bonds (interaction energy ~4.5 kJ/mol) stabilize dimeric forms. Van der Waals interactions between methyl groups and the oxazole ring further contribute to cluster stability . Basis sets like def2-TZVP improve accuracy in predicting geometries compared to experimental data .
Key Research Gaps and Contradictions
- Synthesis : Conflicting reports on optimal catalysts (e.g., Pd vs. Cu) for cross-coupling require systematic screening .
- Biological Activity : Discrepancies in antimicrobial efficacy may arise from oxidation-prone thiol groups; reducing agents in assays are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
